molecular formula C12H6Cl2N4O B8700383 4-Chloro-N-(4-chloropyrimidin-5-yl)-3-cyanobenzamide CAS No. 918880-63-4

4-Chloro-N-(4-chloropyrimidin-5-yl)-3-cyanobenzamide

Cat. No. B8700383
M. Wt: 293.10 g/mol
InChI Key: QKTWFMUNZFWBPB-UHFFFAOYSA-N
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Patent
US08314085B2

Procedure details

The above-obtained 4-chloro-N-(4-chloro-5-pyrimidinyl)-3-cyanobenzamide (7.98 g, 27.2 mmol) and Lawesson's reagent (8.25 g, 20.4 mmol) were suspended in toluene (150 mL). The suspension was refluxed with heating for 8 hours, and cooled to room temperature to filtrate precipitated crystals. The crystals were washed with chloroform (75×2), and air-dried to obtain 7.25 g (yield: 98%) of the subject compound as pale yellow crystals.
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
8.25 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([C:6]([NH:8][C:9]2[C:10](Cl)=[N:11][CH:12]=[N:13][CH:14]=2)=O)=[CH:4][C:3]=1[C:18]#[N:19].COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:29])=CC=1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:17]=[CH:16][C:5]([C:6]2[S:29][C:10]3[N:11]=[CH:12][N:13]=[CH:14][C:9]=3[N:8]=2)=[CH:4][C:3]=1[C:18]#[N:19]

Inputs

Step One
Name
Quantity
7.98 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)NC=2C(=NC=NC2)Cl)C=C1)C#N
Step Two
Name
Quantity
8.25 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
precipitated crystals
WASH
Type
WASH
Details
The crystals were washed with chloroform (75×2)
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)C=1SC=2N=CN=CC2N1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.25 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 130.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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